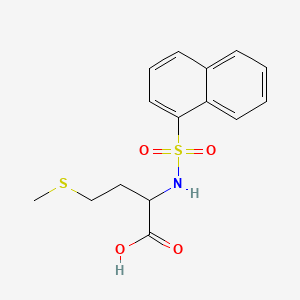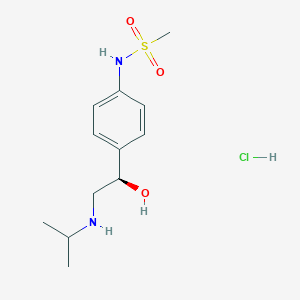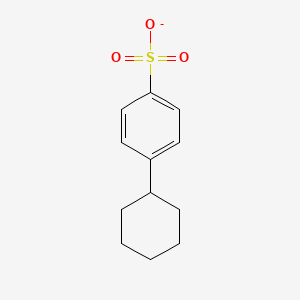
N,N,N-Trimethyl Ethylenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Trimethyl Ethylenediamine is an organic compound with the molecular formula C5H14N2. It is a clear, colorless liquid with a characteristic amine-like odor. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N,N,N-Trimethyl Ethylenediamine can be synthesized using several methods. One common method involves the reaction of methylamine or dimethylamine with N,N-dimethylamino chloroethane hydrochloride. The reaction is typically carried out in an aqueous solution, and the product is obtained by rectifying the organic phase .
Industrial Production Methods: In an industrial setting, this compound is produced by adding an aqueous solution of methylamine or dimethylamine into a reaction container. An aqueous solution of N,N-dimethylamino chloroethane hydrochloride is then added dropwise. The reaction is carried out at a temperature range of 50-110°C, and the product is isolated by rectifying the organic phase .
Análisis De Reacciones Químicas
Types of Reactions: N,N,N-Trimethyl Ethylenediamine undergoes various chemical reactions, including:
Substitution Reactions: It reacts with alkyl halides to form quaternary ammonium salts.
Oxidation Reactions: It can be oxidized to form corresponding amine oxides.
Reduction Reactions: It can be reduced to form primary or secondary amines.
Common Reagents and Conditions:
Substitution Reactions: Alkyl halides are commonly used as reagents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Quaternary ammonium salts.
Oxidation Reactions: Amine oxides.
Reduction Reactions: Primary or secondary amines.
Aplicaciones Científicas De Investigación
N,N,N-Trimethyl Ethylenediamine has several scientific research applications:
Medicine: It is involved in the synthesis of compounds with potential pharmaceutical applications.
Industry: It is used in the production of polyurethane foams and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N,N-Trimethyl Ethylenediamine involves its ability to act as a nucleophile in various chemical reactions. It can donate its lone pair of electrons to electrophilic centers, facilitating substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
N,N,N-Trimethyl Ethylenediamine can be compared with other similar compounds such as:
N,N-Dimethylethylenediamine: This compound has two methyl groups attached to the nitrogen atoms, making it less sterically hindered compared to this compound.
N,N,N’,N’-Tetramethylethylenediamine: This compound has four methyl groups attached to the nitrogen atoms, making it more sterically hindered and less reactive in certain reactions.
Uniqueness: this compound is unique due to its specific structure, which provides a balance between steric hindrance and reactivity. This makes it suitable for a wide range of chemical reactions and applications.
Propiedades
Número CAS |
145-25-6 |
|---|---|
Fórmula molecular |
C17H18N2O5 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3S,5S,10R,13R,14S,17R)-5,14-dihydroxy-3-[(2R,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1173600.png)
![4-[(1-Naphthylsulfonyl)oxy]benzoic acid](/img/structure/B1173601.png)

![4-[(Mesitylsulfonyl)oxy]benzoic acid](/img/structure/B1173605.png)
![N-[(4-methoxynaphthalen-1-yl)sulfonyl]glycine](/img/structure/B1173608.png)
![N-[(4-methyl-1-naphthyl)sulfonyl]phenylalanine](/img/structure/B1173610.png)


